molecular formula C14H19FN2O2 B5848467 2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B5848467
M. Wt: 266.31 g/mol
InChI Key: JSLAPKSUWLMIIT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a chemical compound that features a fluorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-fluoroaniline with ethyl bromoacetate to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-amino-3-fluorophenyl)morpholin-3-one
  • [2-(4-fluorophenyl)ethyl][2-(morpholin-4-yl)ethyl]amine

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of a fluorophenyl group and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLAPKSUWLMIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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